Thalidomide-5-(PEG4-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-(PEG4-amine): is a chemical compound that combines thalidomide, a well-known medication, with a polyethylene glycol (PEG4) derivative. This compound is primarily used as a building block in the development of proteolytic targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells . The addition of the PEG4-amine moiety enhances the solubility and bioavailability of thalidomide, making it more effective for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG4-amine) is synthesized by reacting thalidomide with a PEG4 derivative containing a terminal amine group. The reaction typically involves the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Thalidomide-5-(PEG4-amine) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and prevent contamination .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-(PEG4-amine) undergoes various chemical reactions, including:
Substitution Reactions: The terminal amine group can react with NHS ester groups or carboxylic acids to form amide bonds
Coupling Reactions: The compound can be coupled with other molecules using coupling agents like EDC or HATU
Common Reagents and Conditions:
EDC or HATU: Used as coupling agents to facilitate the formation of amide bonds
NHS Ester Groups or Carboxylic Acids: React with the terminal amine group to form amide bonds
Major Products Formed: The major products formed from these reactions are typically amide-linked conjugates, which can be used in the development of PROTACs and other pharmaceutical applications .
Scientific Research Applications
Thalidomide-5-(PEG4-amine) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells
Biology: Employed in the study of protein degradation pathways and the development of targeted therapies
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory disorders
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of Thalidomide-5-(PEG4-amine) involves its role as a PROTAC building block. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG4-amine moiety enhances the solubility and bioavailability of the compound, improving its effectiveness in targeting specific proteins .
Comparison with Similar Compounds
Thalidomide: The parent compound, used to treat conditions such as leprosy and multiple myeloma.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with similar applications in treating multiple myeloma.
Uniqueness: Thalidomide-5-(PEG4-amine) is unique due to the addition of the PEG4-amine moiety, which enhances its solubility, bioavailability, and pharmacokinetic profile. This modification makes it more effective for use in PROTACs and other pharmaceutical applications .
Properties
Molecular Formula |
C24H32N4O9 |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C24H32N4O9/c25-5-7-34-9-11-36-13-14-37-12-10-35-8-6-26-21(30)16-1-2-17-18(15-16)24(33)28(23(17)32)19-3-4-20(29)27-22(19)31/h1-2,15,19H,3-14,25H2,(H,26,30)(H,27,29,31) |
InChI Key |
AIKJHBDQEUGOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.